N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is an intricate molecule with a structure that combines aromatic and heterocyclic features, paving the way for its multifaceted applications in research and industry. This compound, with its unique functional groups, is particularly interesting due to its potential roles in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic synthesis, starting with the preparation of the oxazole ring followed by the functionalization of the phenyl and pyrazine moieties. Commonly employed reagents may include:
Step 1: : Formation of the oxazole ring via cyclization reactions.
Step 2: : Introduction of the methylthio group through nucleophilic substitution reactions.
Step 3: : Coupling of the oxazole ring with the pyrazine-2-carboxamide using amide bond formation reactions, often facilitated by coupling agents such as EDC or DCC.
Industrial Production Methods
On an industrial scale, the production might involve optimized reaction conditions with high yield catalysts and solvents to ensure efficiency and scalability. Continuous flow chemistry techniques could also be utilized to streamline the process, enhancing reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the sulfur atom to form sulfoxides or sulfones.
Reduction: : Reduction reactions could target the carbonyl groups, leading to alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: : Palladium-based catalysts for cross-coupling reactions
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions
Alcohols: : From reduction of carbonyl groups
Aromatic Substituents: : From electrophilic aromatic substitution
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in:
Chemistry
Catalysis: : As a ligand or catalyst in various organic transformations.
Molecular Probes: : For studying reaction mechanisms and pathways.
Biology
Enzyme Inhibition: : Potential to inhibit specific enzymes, useful in drug discovery.
Biochemical Pathways: : As a tool to investigate and modulate biochemical pathways.
Medicine
Drug Development: : Its unique structure could be a lead compound for developing new therapeutics.
Industry
Material Science: : Used in the synthesis of new materials with desirable properties.
Mechanism of Action
The mechanism by which N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exerts its effects can vary based on its application. Generally, it may interact with molecular targets through:
Binding to Active Sites: : Of enzymes or receptors, altering their activity.
Modulation of Pathways: : Influencing signaling or metabolic pathways within cells.
Comparison with Similar Compounds
When comparing N-(2-(methylthio)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide with similar compounds, its unique structure provides distinct advantages and functionalities.
Similar Compounds
N-phenyl-2-oxazolecarboxamide: : Lacks the pyrazine and methylthio groups, leading to different reactivity and applications.
2-(pyrazine-2-carboxamido)oxazole-4-carboxamide: : Does not have the phenyl group, which affects its binding properties and reaction pathways.
Methylthiobenzamide derivatives:
The presence of both the oxazole and pyrazine rings in this compound provides a unique combination of electronic and steric properties that set it apart from its analogs.
There you have it—a detailed exploration of this compound. Always fascinating to dive into the complexities of chemical compounds and their myriad uses. What do you think?
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-25-13-5-3-2-4-10(13)19-15(23)12-9-24-16(20-12)21-14(22)11-8-17-6-7-18-11/h2-9H,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJHONOUNYMKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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